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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase

inhibitor (NNRTI) Miv 150, focusing on its antiviral activity within human cervical explant

models. While direct head-to-head studies of Miv 150 against other microbicides in this specific

model are limited in publicly available literature, this document synthesizes existing data from

various relevant studies to offer a comparative perspective against other leading antiretroviral

agents, Tenofovir and Dapivirine.

Executive Summary
Miv 150 is a potent NNRTI being developed for topical pre-exposure prophylaxis (PrEP) to

prevent HIV-1 infection.[1] Human cervical explant models, which maintain the complex cellular

architecture and physiological properties of the native tissue, are a critical tool for the pre-

clinical evaluation of such microbicides.[2][3] This guide summarizes the available data on the

anti-HIV-1 activity of Miv 150 and compares its potential efficacy with Tenofovir and Dapivirine,

two established antiretrovirals used in HIV prevention.

Data Presentation: Comparative Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for Miv 150,

Tenofovir, and Dapivirine against HIV-1. It is important to note that the data are compiled from

different studies and experimental systems, as direct comparative studies in human cervical

explants are not readily available. The EC50 values for Miv 150 are primarily derived from in
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vitro cell-based assays and macaque explant models, which are considered relevant preclinical

models.

Antiviral
Agent

Drug Class
HIV-1
Strain(s)

Experiment
al Model

EC50 (nM)
Reference(s
)

Miv 150 NNRTI
Subtype B

(HxB2 RT)

Macaque

Vaginal

Explants

>19 (strong

inhibition)
[4]

Wild-type and

NNRTI-

resistant

In vitro

(Primary

Cells)

Subnanomola

r to

nanomolar

range

[5]

Tenofovir NRTI
Subtypes A,

B, C

Human

PBMCs

Log reduction

in p24
[6]

HIV-1BaL

Human

Ectocervical

Explants

Effective at 1

mg/ml
[7]

Dapivirine NNRTI

Cell-free and

cell-

associated

virus

In vitro 1 and 15 [8]

HIV-1BaL

Human

Cervical

Explants

Concentratio

n-dependent

inhibition

[9][10]

Note: Direct comparison of EC50 values across different experimental models should be done

with caution due to variations in cell types, tissue donors, viral isolates, and assay conditions.

The data presented for Tenofovir in explants is a concentration that showed efficacy rather than

a calculated EC50.
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The following are generalized protocols for evaluating the antiviral activity of microbicides in

human cervical explant models, based on established methodologies.[2][11][12]

Human Cervical Tissue Acquisition and Explant Culture
Tissue Source: Human cervical tissue is obtained from healthy donors undergoing

hysterectomy for benign conditions, with informed consent and institutional review board

approval.

Explant Preparation: The tissue is dissected to separate the ectocervical and endocervical

regions. The mucosa is then cut into small blocks (approximately 3x3x2 mm).

Culture System: The explants are placed on a support grid (e.g., collagen sponge raft or

stainless steel mesh) at the air-liquid interface in a culture well.[13] The culture medium (e.g.,

RPMI 1640 or DMEM supplemented with serum and antibiotics) is added to the well,

ensuring the basal side of the tissue is in contact with the medium while the apical (epithelial)

surface is exposed to air.[13]

Antiviral Compound Treatment and Viral Challenge
Pre-treatment (Optional): In some protocols, explants are pre-treated with the microbicide for

a set period (e.g., 2-24 hours) before viral challenge to assess prophylactic efficacy.

Co-treatment: The antiviral agent (e.g., Miv 150) and a known infectious dose of a

laboratory-adapted or primary isolate of HIV-1 are added to the apical surface of the

explants.

Incubation: The treated and infected explants are incubated at 37°C in a 5% CO2 incubator.

Washing: After the incubation period (e.g., 2-24 hours), the explants are extensively washed

to remove unbound virus and compound.

Quantification of Antiviral Activity
Supernatant Collection: The culture medium from the basolateral chamber is collected at

various time points post-infection (e.g., every 2-3 days for up to 21 days).
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HIV-1 p24 Antigen ELISA: The concentration of the HIV-1 p24 core antigen in the collected

supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA)

kit.[14][15][16] A reduction in p24 levels in the treated explants compared to the virus-only

control indicates antiviral activity.

Data Analysis: The percentage of viral inhibition is calculated for each concentration of the

antiviral agent. The EC50 value, the concentration at which the drug inhibits 50% of viral

replication, is determined by non-linear regression analysis of the dose-response curve.

Assessment of Tissue Viability (Toxicity)
MTT Assay: To assess the potential toxicity of the antiviral compound, uninfected explants

are treated with the drug at various concentrations. Tissue viability is then measured using

the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] A reduction

in the formation of formazan indicates cytotoxicity.

Histology: At the end of the experiment, explants can be fixed, sectioned, and stained (e.g.,

with hematoxylin and eosin) to evaluate the tissue architecture and look for any signs of

drug-induced damage.[17]
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Caption: Mechanism of Miv 150, an NNRTI, inhibiting HIV-1 reverse transcriptase.

Experimental Workflow for Antiviral Efficacy Testing in
Human Cervical Explants
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Caption: Workflow for assessing Miv 150's antiviral efficacy in cervical explants.
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Conclusion
Miv 150 demonstrates potent anti-HIV-1 activity in relevant preclinical models, including

macaque cervical explants. While direct comparative efficacy data against other leading

microbicides like Tenofovir and Dapivirine within human cervical explant models is not yet

available in published literature, the established protocols and assays described herein provide

a robust framework for such future evaluations. The continued investigation of Miv 150 in these

advanced preclinical models is crucial for its development as a safe and effective topical agent

for HIV prevention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4956805/
https://natap.org/2015/HIV/Phase_1_Safety,_Pharmacokinetics,_and.97546.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1855576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3104760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3104760/
https://www.mdpi.com/1424-8247/17/6/668
https://www.bio-techne.com/p/elisa-kits/hiv-1-gag-p24-duoset-elisa_dy7360-05
https://www.servicebio.com/goodsdetail?id=29861
https://en.hillgene.com/uploads/file/20250402/instructions-for-use-of-hiv-1-p24-elisa-detection-kit.pdf
https://academic.oup.com/jid/article-pdf/192/9/1545/2486657/192-9-1545.pdf
https://www.benchchem.com/product/b1677211#validating-miv-150-antiviral-activity-in-human-cervical-explant-models
https://www.benchchem.com/product/b1677211#validating-miv-150-antiviral-activity-in-human-cervical-explant-models
https://www.benchchem.com/product/b1677211#validating-miv-150-antiviral-activity-in-human-cervical-explant-models
https://www.benchchem.com/product/b1677211#validating-miv-150-antiviral-activity-in-human-cervical-explant-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677211?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

